molecular formula C3H3FN2S B1311622 5-Fluorothiazol-2-amine CAS No. 64588-82-5

5-Fluorothiazol-2-amine

Cat. No. B1311622
CAS RN: 64588-82-5
M. Wt: 118.14 g/mol
InChI Key: HUUPNPWVDMNTAH-UHFFFAOYSA-N
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Description

5-Fluorothiazol-2-amine is a heterocyclic organic compound with the chemical formula C3H3FN2S . It is a white to off-white solid .


Molecular Structure Analysis

The molecular formula of 5-Fluorothiazol-2-amine is C3H3FN2S . It has an average mass of 118.133 Da and a monoisotopic mass of 118.000099 Da .


Physical And Chemical Properties Analysis

5-Fluorothiazol-2-amine has a density of 1.5±0.1 g/cm3, a boiling point of 221.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 88.0±19.8 °C . The compound has a molar refractivity of 27.0±0.3 cm3 .

Scientific Research Applications

Antitumor Properties and Mechanism of Action

Preclinical Evaluation of Amino Acid Prodrugs of Novel Antitumor 2-(4-amino-3-methylphenyl)benzothiazoles The antitumor benzothiazoles, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have demonstrated selective and potent antitumor properties. These compounds induce and are metabolized by cytochrome P450 1A1. Modifications, such as the isosteric replacement of hydrogen with fluorine atoms and amino acid conjugation, have been utilized to overcome metabolic inactivation and limitations posed by drug lipophilicity. The lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole shows potential for clinical evaluation, having manageable toxic side effects and significant tumor growth retardation in preclinical models (Bradshaw et al., 2002).

Synthesis and Pharmaceutical Applications

Chapter 5.5 - Five-Membered Ring Systems With N and S (Se) Atoms

This chapter delves into the synthesis and reactions of five-membered heterocyclic ring systems, highlighting the importance of π-rich heterocycles in medicinal chemistry. It discusses a large-scale synthesis of 2-amino-5-fluorothiazole, a critical component in a series of glucokinase inhibitors, and introduces a new methodology for direct phosphonation of thiazoles (Wu & Yang, 2009).

Practical Synthesis of 2-Amino-5-fluorothiazole Hydrochloride This paper reports the first synthesis of 2-amino-5-fluorothiazole hydrochloride from 2-aminothiazole. The synthesis, offering 35% overall yield, involves no chromatographic purification and has been employed for multikilogram production. The key step introduces fluorine via the reaction of dilithiated 2-tert-butoxycarbonylaminothiazole with N-fluorobenzenesulfonimide (Briner et al., 2006).

Chemical Synthesis and Characterization

Synthesis of 5-Fluorine-2-aminothiazole A detailed synthesis route for 2-amino-5-fluorothiazole hydrochloride, a crucial medicinal intermediate, is presented. The compound was synthesized from 2-aminothiazole through a four-step reaction with a total yield of 55%, and its structure was characterized by 1H NMR (Dong-mei, 2011).

Anodic Mono- and Difluorination of Thiazolyl Sulfides This study explores the anodic fluorination of thiazolyl sulfides to produce 5-fluorothiazole and 2,5,5-trifluorothiazoline derivatives. The process demonstrates that the product selectivity significantly varies with the electron-withdrawing capacity of substituents on the thiazole ring side chain, marking a pioneering report in the successful anodic fluorination of a thiazole ring (Riyadh & Fuchigami, 2002).

Safety And Hazards

5-Fluorothiazol-2-amine is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

properties

IUPAC Name

5-fluoro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUPNPWVDMNTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435211
Record name 5-Fluorothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorothiazol-2-amine

CAS RN

64588-82-5
Record name 5-Fluorothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Mao, M Ning, Z Liu, Q Zhu, Y Leng… - Bioorganic & medicinal …, 2012 - Elsevier
… However, when 5-fluorothiazol-2-amine was used, subsequent condensation with acid 9 … by coupling with 5-fluorothiazol-2-amine and compound 10 was obtained in 82% yield. …
Number of citations: 56 www.sciencedirect.com
P Ross-Macdonald, H de Silva, V Patel… - Bioorganic & medicinal …, 2012 - Elsevier
… In a sealable vial, a suspension of 5-fluorothiazol-2-amine, HCl (136 mg, 0.88 mmol) in toluene (0.6 mL) was cooled in an ice/salt bath. Triisobutylaluminum (1.0 M in toluene, 0.88 mL, …
Number of citations: 2 www.sciencedirect.com
AM Adebesin - 2015 - utswmed-ir.tdl.org
This work is comprised of three projects: a) the development of antiarrythmic analogs of 17(R),18(S)-epoxyeicosatetraenoic acid for the treatment of atrial fibrillation, b) the development …
Number of citations: 0 utswmed-ir.tdl.org

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